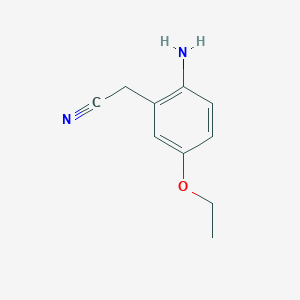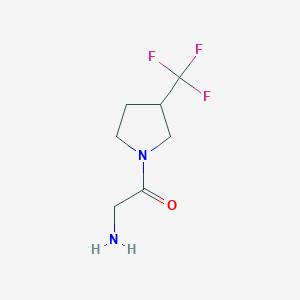
2-Amino-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is an organic compound that features a pyrrolidine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For instance, starting from a suitable amine and an aldehyde, the formation of the pyrrolidine ring can be achieved via reductive amination.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing imines back to amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
Oxidation: Formation of imines or oxides.
Reduction: Regeneration of amines from imines.
Substitution: Introduction of various functional groups at the trifluoromethyl position.
Scientific Research Applications
2-Amino-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the trifluoromethyl group.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions, given its ability to form stable complexes with biomolecules.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one
- 2-Amino-1-(3-(methyl)pyrrolidin-1-yl)ethan-1-one
- 2-Amino-1-(3-(ethyl)pyrrolidin-1-yl)ethan-1-one
Uniqueness
The presence of the trifluoromethyl group in 2-Amino-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it particularly valuable in drug design and other applications where these properties are desirable.
Properties
Molecular Formula |
C7H11F3N2O |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
2-amino-1-[3-(trifluoromethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)5-1-2-12(4-5)6(13)3-11/h5H,1-4,11H2 |
InChI Key |
MHMQZFDHEGGPHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


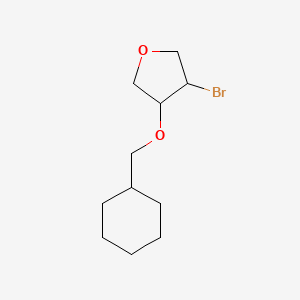
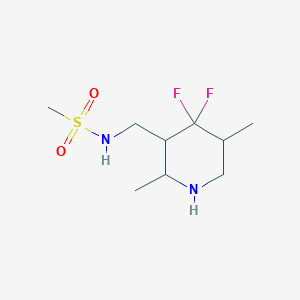
![1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B13321261.png)

![N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13321284.png)
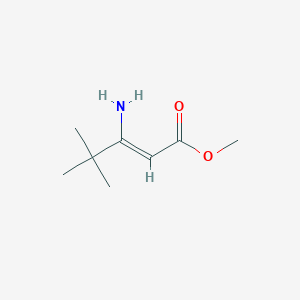
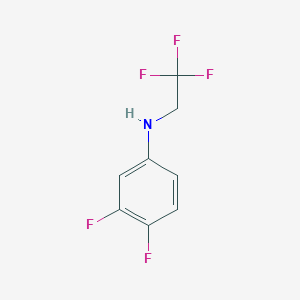
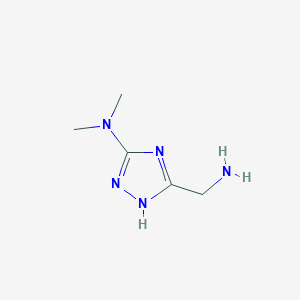


![1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-2-carboxylic acid](/img/structure/B13321308.png)
![2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol](/img/structure/B13321315.png)

